4-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-nitrobenzamide
Overview
Description
4-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-nitrobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro group, a nitro group, and a phthalimide moiety. Its molecular formula is C15H10ClN3O5, and it has a molecular weight of approximately 347.71 g/mol.
Preparation Methods
The synthesis of 4-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chlorination: The addition of a chloro group to the benzene ring.
Phthalimide Formation: The formation of the phthalimide moiety through a condensation reaction.
Amidation: The final step involves the formation of the amide bond between the phthalimide and the benzene ring.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
4-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of diseases like tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-nitrobenzamide include other phthalimide derivatives and nitrobenzamides. These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of a chloro group, nitro group, and phthalimide moiety, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O5/c1-19-15(22)10-4-3-9(7-11(10)16(19)23)18-14(21)8-2-5-12(17)13(6-8)20(24)25/h2-7H,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRCZEDGKVOYMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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